N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide
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Description
“N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . They are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other thiazole derivatives. Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds are often designed to interact with specific proteins or enzymes in pathogens or cancerous cells .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interfere with various biological pathways, leading to their antimicrobial and anticancer effects .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-4-5-12-6-8-13(9-7-12)14-10-19-15(17-14)16-11(2)18/h6-10H,3-5H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZULQNYAZHRCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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